Cas no 61040-78-6 (2,4,6-Trimethoxybenzyl Alcohol)

2,4,6-Trimethoxybenzyl Alcohol is a versatile aromatic alcohol characterized by its three methoxy substituents on the benzyl ring. This compound is commonly employed as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. Its electron-rich aromatic system enhances reactivity in electrophilic substitutions and other transformations. The methoxy groups contribute to solubility in polar organic solvents, facilitating its use in various reaction conditions. Additionally, the benzyl alcohol moiety allows for further functionalization, making it a valuable building block in multistep syntheses. Its stability under standard conditions ensures consistent performance in laboratory and industrial applications.
2,4,6-Trimethoxybenzyl Alcohol structure
61040-78-6 structure
Product Name:2,4,6-Trimethoxybenzyl Alcohol
CAS No:61040-78-6
MF:C10H14O4
MW:198.215763568878
MDL:MFCD00060356
CID:57628
PubChem ID:602515
Update Time:2025-06-14

2,4,6-Trimethoxybenzyl Alcohol Chemical and Physical Properties

Names and Identifiers

    • (2,4,6-Trimethoxyphenyl)methanol
    • 2,4,6-Trimethoxybenzyl alcohol
    • 2,3-DIMETHOXY-2'-HYDROXYCHALCONE
    • 2,4,6-Trimethoxy-benzylalkohol
    • 2-Oxymethyl-phloroglucin-trimethylaether
    • 61040-78-6
    • AKOS000126136
    • SY316396
    • EN300-110480
    • MFCD00060356
    • FT-0757170
    • CS-0132385
    • Benzenemethanol, 2,4,6-trimethoxy-
    • PS-11442
    • A833019
    • (2,4,6-Trimethoxyphenyl)methanol #
    • 2,4,6-trimethoxy-benzyl alcohol
    • DTXSID30345198
    • SCHEMBL1047858
    • AB92861
    • C78346
    • AC-26267
    • DB-019839
    • STL553890
    • BBL100300
    • 2,4,6-Trimethoxybenzyl Alcohol
    • MDL: MFCD00060356
    • Inchi: 1S/C10H14O4/c1-12-7-4-9(13-2)8(6-11)10(5-7)14-3/h4-5,11H,6H2,1-3H3
    • InChI Key: CFXXBVNHYJQNKS-UHFFFAOYSA-N
    • SMILES: O(C)C1C=C(C=C(C=1CO)OC)OC

Computed Properties

  • Exact Mass: 198.08900
  • Monoisotopic Mass: 198.089
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 148
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 0.9
  • Topological Polar Surface Area: 47.9A^2

Experimental Properties

  • Color/Form: powder
  • Density: 1.131
  • Melting Point: 58-61°C
  • Boiling Point: 326.2 °C at 760 mmHg
  • Flash Point: 326.2 °C at 760 mmHg
  • Refractive Index: 1.513
  • PSA: 47.92000
  • LogP: 1.20470

2,4,6-Trimethoxybenzyl Alcohol Security Information

  • Hazardous Material transportation number:UN 1987 3/PG 3
  • WGK Germany:3
  • Safety Instruction: S26; S36/37/39; S37/39
  • Hazardous Material Identification: Xi
  • Safety Term:3
  • Packing Group:III
  • Risk Phrases:R36/37/38

2,4,6-Trimethoxybenzyl Alcohol Customs Data

  • HS CODE:2909499000
  • Customs Data:

    China Customs Code:

    2909499000

    Overview:

    2909499000 Other ether alcohols and their halogenation\sulfonation\Nitrosative or nitrosative derivatives. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2909499000. ether-alcohols and their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:9.0%. . MFN tariff:5.5%. General tariff:30.0%

2,4,6-Trimethoxybenzyl Alcohol Pricemore >>

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2,4,6-Trimethoxybenzyl Alcohol Related Literature

Additional information on 2,4,6-Trimethoxybenzyl Alcohol

Recent Advances in the Application of 2,4,6-Trimethoxybenzyl Alcohol (CAS: 61040-78-6) in Chemical Biology and Pharmaceutical Research

2,4,6-Trimethoxybenzyl alcohol (CAS: 61040-78-6) is a versatile chemical compound that has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This compound, characterized by its trimethoxybenzyl structure, serves as a key intermediate in the synthesis of various bioactive molecules. Recent studies have explored its utility in drug discovery, particularly in the development of novel therapeutic agents targeting infectious diseases, cancer, and inflammatory disorders. The unique chemical properties of 2,4,6-trimethoxybenzyl alcohol, including its stability and reactivity, make it an attractive building block for medicinal chemistry.

One of the most notable advancements in the use of 2,4,6-trimethoxybenzyl alcohol is its role in the synthesis of antimicrobial agents. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent activity against drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The researchers utilized 2,4,6-trimethoxybenzyl alcohol as a precursor to develop a series of novel antibiotics with improved pharmacokinetic profiles. The study highlighted the compound's ability to enhance the bioavailability and target specificity of the resulting drugs, offering a promising avenue for addressing the global antibiotic resistance crisis.

In addition to its antimicrobial applications, 2,4,6-trimethoxybenzyl alcohol has shown promise in cancer research. A recent investigation published in Bioorganic & Medicinal Chemistry Letters (2024) revealed that this compound can be functionalized to produce selective inhibitors of histone deacetylases (HDACs), a class of enzymes implicated in tumor progression. The study reported that these inhibitors exhibited significant cytotoxicity against various cancer cell lines while sparing normal cells, suggesting a potential therapeutic window for cancer treatment. The researchers attributed this selectivity to the trimethoxybenzyl moiety's ability to modulate the interaction between the inhibitor and the HDAC active site.

Furthermore, 2,4,6-trimethoxybenzyl alcohol has been employed in the development of anti-inflammatory agents. A 2023 study in the European Journal of Medicinal Chemistry described the synthesis of novel non-steroidal anti-inflammatory drugs (NSAIDs) using this compound as a core scaffold. The resulting derivatives demonstrated superior COX-2 selectivity compared to traditional NSAIDs, reducing the risk of gastrointestinal side effects. The study also noted that the trimethoxybenzyl group contributed to the compounds' improved metabolic stability, which could translate to longer dosing intervals in clinical settings.

Recent advancements in synthetic methodologies have also expanded the utility of 2,4,6-trimethoxybenzyl alcohol. A 2024 publication in Organic Letters introduced a novel catalytic system for the efficient functionalization of this compound, enabling the rapid generation of diverse derivatives for structure-activity relationship studies. This methodological breakthrough has accelerated the exploration of 2,4,6-trimethoxybenzyl alcohol's pharmacological potential, particularly in fragment-based drug discovery approaches.

Despite these promising developments, challenges remain in the widespread application of 2,4,6-trimethoxybenzyl alcohol-derived compounds. Issues such as scale-up synthesis, formulation stability, and in vivo toxicity profiles require further investigation. However, the compound's demonstrated versatility and the growing body of research supporting its pharmacological relevance suggest that 2,4,6-trimethoxybenzyl alcohol will continue to be a valuable tool in chemical biology and drug discovery efforts in the coming years.

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